molecular formula C13H21N3O2 B13466941 tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate

tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate

Cat. No.: B13466941
M. Wt: 251.32 g/mol
InChI Key: KSAOSVBMQAXDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring substituted with two methyl groups, and an ethyl linkage to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of 2,6-dimethylpyrimidine-4-yl ethyl bromide as a starting material. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ethyl linkage.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate is unique due to the presence of the 2,6-dimethylpyrimidine moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate

InChI

InChI=1S/C13H21N3O2/c1-9-8-11(16-10(2)15-9)6-7-14-12(17)18-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,17)

InChI Key

KSAOSVBMQAXDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.